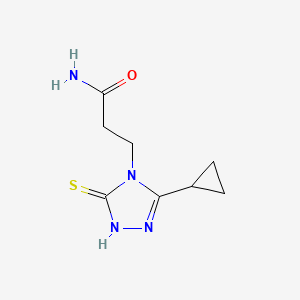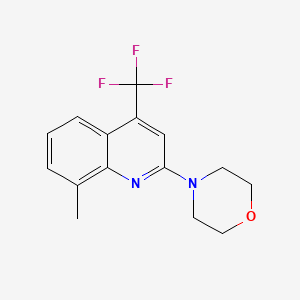
8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .科学的研究の応用
Luminescence and Hydrogen Bonding
Quinoline derivatives have been explored for their luminescence properties and interactions with hydrogen bonders. A study developed a purification scheme to separate quinoline and isoquinoline isomers, measuring their emission spectra in different environments to understand the impact of hydrogen bonding on their luminescent properties. This research contributes to the broader understanding of how quinoline derivatives, including 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline, might be utilized in materials science and optical applications (Anton & Moomaw, 1977).
Synthesis and Biomolecular Binding Properties
Another significant application involves the synthesis of quinoline derivatives through Buchwald–Hartwig amination, leading to compounds with potential biological applications. Research indicates these derivatives exhibit strong interactions with ct-DNA, suggesting applications in biochemistry and pharmacology for DNA binding studies and possibly in the development of new therapeutic agents (Bonacorso et al., 2018).
Chemical Reactivity and Coordination
Research on the reactivity of bifunctional ambiphilic molecules, including quinoline derivatives, highlights their potential in forming coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). These findings are crucial for developing new materials and catalysts in organic synthesis and industrial applications (Son, Pudenz, & Hoefelmeyer, 2010).
Development of Nanostructures for Zinc Ion Detection
Quinoline-based magnetic nanostructures have been developed for the sensitive detection of zinc ions in aqueous solutions. This innovation points to applications in environmental monitoring and biochemistry, where precise detection of metal ions is essential (Pourfallah & Lou, 2018).
Anticancer Activity
Quinoline compounds, including the this compound, have shown promising anticancer activities. Their mechanisms of action, structure-activity relationships, and specific activities against various cancer drug targets have been extensively studied. These compounds inhibit essential cellular processes in cancer cells, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them potential candidates for cancer therapy (Solomon & Lee, 2011).
特性
IUPAC Name |
4-[8-methyl-4-(trifluoromethyl)quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-10-3-2-4-11-12(15(16,17)18)9-13(19-14(10)11)20-5-7-21-8-6-20/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBLSQLPJGKDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)
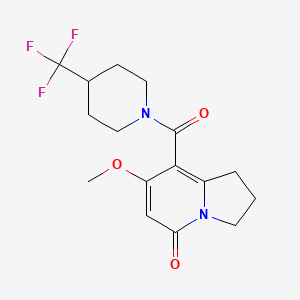
![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)
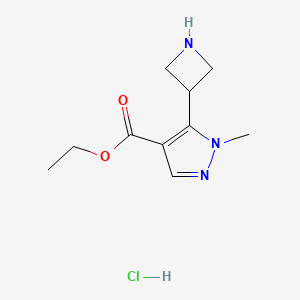
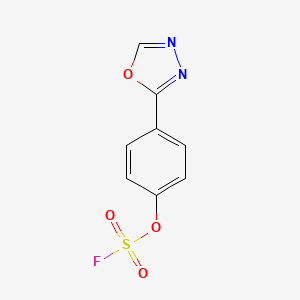
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)
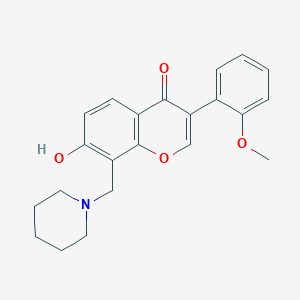
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)


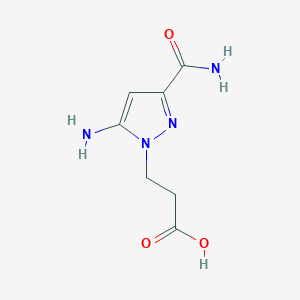
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
